
Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O7S and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis Applications
Reactivity with Other Chemical Compounds : A study by Nikolaenkova et al. (2019) explored the reactivity of similar alkyl(hetero)aromatic α-hydroxyamino oximes. They observed the formation of various esters when reacted with compounds like ethyl glyoxylate.
Synthesis of Pyran Derivatives : Research by Saranya et al. (2020) focused on synthesizing pyran derivatives, which included compounds structurally similar to Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate. These derivatives were evaluated for their corrosion mitigation properties.
Antimicrobial Activity : A study by Sarvaiya et al. (2019) synthesized and evaluated the antimicrobial activity of certain compounds, potentially indicating a similar application for the compound .
Metabolite Synthesis : Mizuno et al. (2006) conducted research on the synthesis of certain metabolites, showing a method that could be relevant for the synthesis of related compounds, including this compound. (Mizuno et al., 2006)
Four-Component Tandem Protocol : Indumathi et al. (2007) presented a four-component tandem protocol for synthesizing highly functionalized thiazines, a method potentially applicable in the synthesis of complex molecules like this compound. (Indumathi et al., 2007)
Material Science and Corrosion Applications
Corrosion Inhibition : The paper by Saranya et al. (2020) also suggests the potential use of similar compounds in corrosion inhibition, a crucial aspect in material science. (Saranya et al., 2020)
Synthesis of Novel Compounds : Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, a process that could be relevant for synthesizing compounds with similar structures. (Tiwari et al., 2018)
Regioselective Cyclocondensation : Pryadeina et al. (2008) explored regioselective cyclocondensation, a method potentially useful for synthesizing this compound and related compounds. (Pryadeina et al., 2008)
Biological and Pharmaceutical Applications
Antibacterial Activity : The synthesis and antibacterial activity of various quinolone-carboxylic acids and their analogs, as seen in the research by Egawa et al. (1984), could suggest similar applications for this compound. (Egawa et al., 1984)
Synthesis of Antimicrobial and Antioxidant Compounds : Raghavendra et al. (2016) focused on the synthesis of lignan conjugates with antimicrobial and antioxidant studies, indicating the potential for similar research in related compounds. (Raghavendra et al., 2016)
Properties
IUPAC Name |
ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-5-13(2)6-9-15)31-32(27,28)18-11-14(22)7-10-16(18)29-3/h5-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQYVZMDLFEMBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)
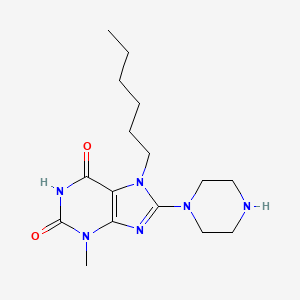
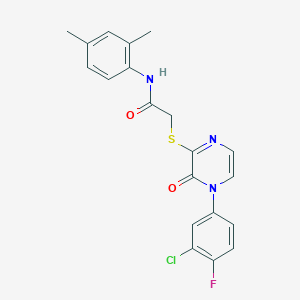
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)

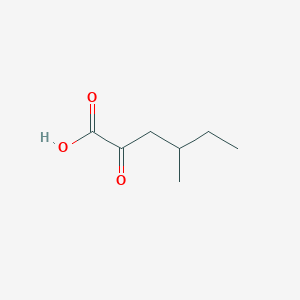

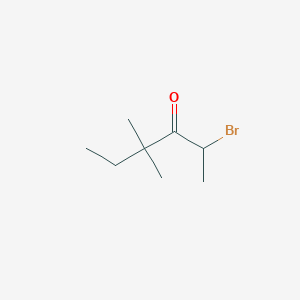

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)
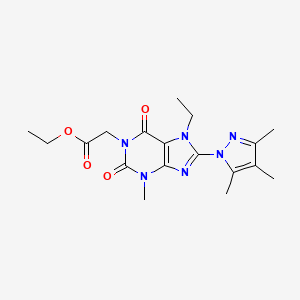
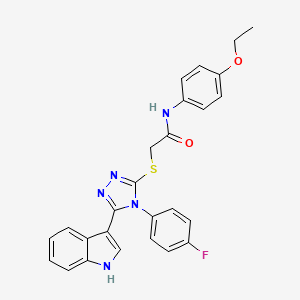
![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
